4,4-difluoro-N-[(1S)-3-[(1S,5R)-3-[3-(1,1,1,3,3,3-hexadeuteriopropan-2-yl)-5-(hydroxymethyl)-1,2,4-triazol-4-yl]-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropyl]cyclohexane-1-carboxamide
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Overview
Description
4,4-difluoro-N-[(1S)-3-[(1S,5R)-3-[3-(1,1,1,3,3,3-hexadeuteriopropan-2-yl)-5-(hydroxymethyl)-1,2,4-triazol-4-yl]-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropyl]cyclohexane-1-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features multiple functional groups, including fluorine atoms, a triazole ring, and a bicyclic structure, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-difluoro-N-[(1S)-3-[(1S,5R)-3-[3-(1,1,1,3,3,3-hexadeuteriopropan-2-yl)-5-(hydroxymethyl)-1,2,4-triazol-4-yl]-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropyl]cyclohexane-1-carboxamide typically involves multiple steps, including the formation of the triazole ring, the introduction of fluorine atoms, and the construction of the bicyclic structure. Common reagents and conditions used in these reactions may include:
Formation of the triazole ring: This step often involves the cyclization of a hydrazine derivative with a suitable carbonyl compound under acidic or basic conditions.
Introduction of fluorine atoms: Fluorination can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Construction of the bicyclic structure: This step may involve intramolecular cyclization reactions, often catalyzed by transition metals such as palladium or nickel.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
4,4-difluoro-N-[(1S)-3-[(1S,5R)-3-[3-(1,1,1,3,3,3-hexadeuteriopropan-2-yl)-5-(hydroxymethyl)-1,2,4-triazol-4-yl]-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropyl]cyclohexane-1-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The triazole ring can be reduced to a triazoline using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Alkoxides, amines, thiols
Major Products Formed
Oxidation: Formation of carboxylic acids
Reduction: Formation of triazolines
Substitution: Formation of substituted derivatives with various functional groups
Scientific Research Applications
4,4-difluoro-N-[(1S)-3-[(1S,5R)-3-[3-(1,1,1,3,3,3-hexadeuteriopropan-2-yl)-5-(hydroxymethyl)-1,2,4-triazol-4-yl]-8-azabicyclo[32
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving fluorinated compounds.
Medicine: As a potential drug candidate for treating various diseases.
Industry: As a precursor for the production of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 4,4-difluoro-N-[(1S)-3-[(1S,5R)-3-[3-(1,1,1,3,3,3-hexadeuteriopropan-2-yl)-5-(hydroxymethyl)-1,2,4-triazol-4-yl]-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropyl]cyclohexane-1-carboxamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to therapeutic effects. The fluorine atoms and triazole ring may play crucial roles in binding to these targets and enhancing the compound’s stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 4,4-difluoro-N-[(1S)-3-[(1S,5R)-3-[3-(1,1,1,3,3,3-hexadeuteriopropan-2-yl)-5-(hydroxymethyl)-1,2,4-triazol-4-yl]-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropyl]cyclohexane-1-carboxamide
- This compound
Uniqueness
This compound’s uniqueness lies in its combination of fluorine atoms, a triazole ring, and a bicyclic structure, which confer distinct chemical properties and potential biological activities. Compared to similar compounds, it may exhibit enhanced stability, bioavailability, and specificity for certain molecular targets.
Properties
CAS No. |
1217536-16-7 |
---|---|
Molecular Formula |
C29H41F2N5O2 |
Molecular Weight |
535.7 g/mol |
IUPAC Name |
4,4-difluoro-N-[(1S)-3-[3-[3-(1,1,1,3,3,3-hexadeuteriopropan-2-yl)-5-(hydroxymethyl)-1,2,4-triazol-4-yl]-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropyl]cyclohexane-1-carboxamide |
InChI |
InChI=1S/C29H41F2N5O2/c1-19(2)27-34-33-26(18-37)36(27)24-16-22-8-9-23(17-24)35(22)15-12-25(20-6-4-3-5-7-20)32-28(38)21-10-13-29(30,31)14-11-21/h3-7,19,21-25,37H,8-18H2,1-2H3,(H,32,38)/t22?,23?,24?,25-/m0/s1/i1D3,2D3 |
InChI Key |
QYAXWUVUSZZECX-JZFJJLQOSA-N |
SMILES |
CC(C)C1=NN=C(N1C2CC3CCC(C2)N3CCC(C4=CC=CC=C4)NC(=O)C5CCC(CC5)(F)F)CO |
Isomeric SMILES |
[2H]C([2H])([2H])C(C1=NN=C(N1C2CC3CCC(C2)N3CC[C@@H](C4=CC=CC=C4)NC(=O)C5CCC(CC5)(F)F)CO)C([2H])([2H])[2H] |
Canonical SMILES |
CC(C)C1=NN=C(N1C2CC3CCC(C2)N3CCC(C4=CC=CC=C4)NC(=O)C5CCC(CC5)(F)F)CO |
Synonyms |
4,4-Difluoro-N-[(1S)-1-(4-phenyl)-3-[(3-exo)-3-[3-hydroxymethyl-5-(1-methylethyl_x000B_-d6)-4H-1,2,4-triazol-4-yl]-8-azabicyclo[3.2.1]oct-8-yl]propyl]_x000B_-cyclohexanecarboxamide |
Origin of Product |
United States |
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